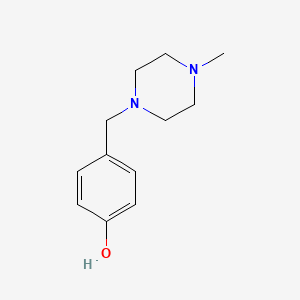
4-((4-Methylpiperazin-1-yl)methyl)phenol
Cat. No. B1321043
Key on ui cas rn:
80166-00-3
M. Wt: 206.28 g/mol
InChI Key: NXNCSOWZLAPYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232273B2
Procedure details


Compound 89A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 45C and phenylpiperazine with 4-hydroxybenzaldehyde and 1-methylpiperazine, respectively: ESI (+)/MS: 207 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC([CH2:32][N:33]3[CH2:38][CH2:37][N:36](C4C=CC=CC=4)[CH2:35][CH2:34]3)=C(C(OC)=O)N=1)CC2)=O.C1C=CC(N2CCNCC2)=CC=1.[OH:65][C:66]1[CH:73]=[CH:72][C:69]([CH:70]=O)=[CH:68][CH:67]=1.CN1CCNCC1>>[CH3:32][N:33]1[CH2:38][CH2:37][N:36]([CH2:70][C:69]2[CH:72]=[CH:73][C:66]([OH:65])=[CH:67][CH:68]=2)[CH2:35][CH2:34]1
|
Inputs


Step One
|
Name
|
compound 62A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)N2CCNCC2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)CC1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

